
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinium core, a hydroxyphenoxy group, and a dimethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of the m-hydroxyphenoxy acetamide intermediate. This intermediate is then reacted with 1-methylpiperidine in the presence of a suitable iodinating agent to form the piperidinium iodide. Finally, the dimethylcarbamate group is introduced through a reaction with dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The carbonyl groups in the acetamido and carbamate moieties can be reduced to their corresponding alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives, such as chlorides or bromides.
Scientific Research Applications
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinium core may facilitate binding to biological membranes, enhancing the compound’s bioavailability. The dimethylcarbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-(p-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate: Similar structure but with a para-hydroxyphenoxy group.
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-ethylpiperidinium iodide dimethylcarbamate: Similar structure but with an ethyl group instead of a methyl group on the piperidinium core.
Uniqueness
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-hydroxyphenoxy group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
97050-95-8 |
|---|---|
Molecular Formula |
C19H30IN3O4 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[3-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethylamino]-2-oxoethoxy]phenyl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C19H29N3O4.HI/c1-21(2)19(24)26-17-9-7-8-16(14-17)25-15-18(23)20-10-13-22(3)11-5-4-6-12-22;/h7-9,14H,4-6,10-13,15H2,1-3H3;1H |
InChI Key |
WMCCUUIETJORRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)OCC(=O)NCC[N+]2(CCCCC2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





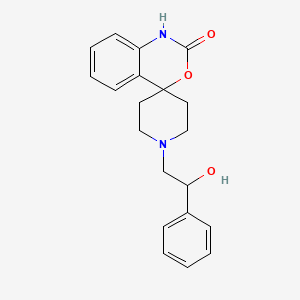

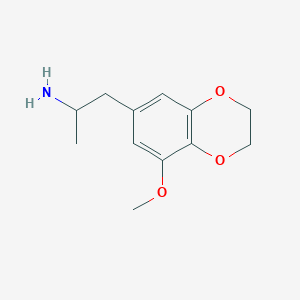
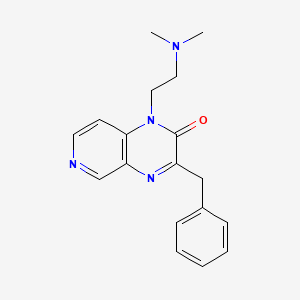
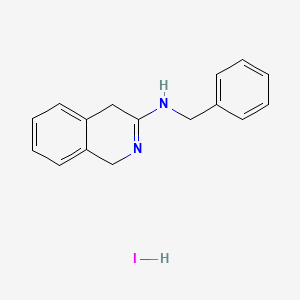
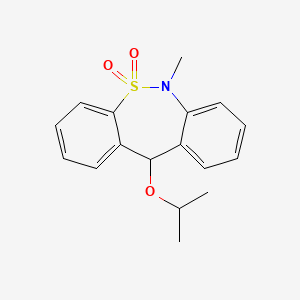

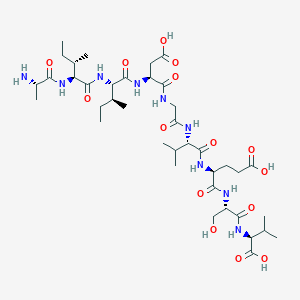

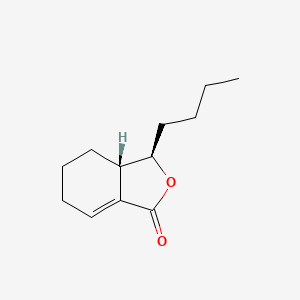
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
